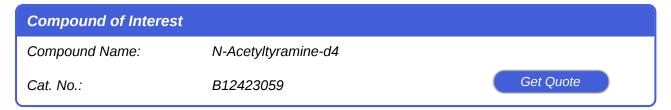


N-Acetyltyramine-d4: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **N-Acetyltyramine-d4**, a deuterated analog of N-Acetyltyramine. It is intended to serve as a technical resource for its application in research, particularly in mass spectrometry-based quantitative analysis.

Introduction

N-Acetyltyramine-d4 is the deuterated form of N-Acetyltyramine, a naturally occurring biogenic amine found in various plants and animals. Due to its isotopic labeling, **N-Acetyltyramine-d4** is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices.[1]

Commercial Suppliers and Technical Data

N-Acetyltyramine-d4 is available from specialized chemical suppliers. The following table summarizes the technical specifications from a representative supplier.



Parameter	Specification
Supplier	Chanjao Longevity Co., Ltd.
Product Code	55398
CAS Number	2733717-28-5
Molecular Formula	C ₁₀ H ₉ D ₄ NO ₂
Molecular Weight	183.24 g/mol
Purity	≥98%
Storage Conditions	2-8°C, sealed, dry

Biological Significance and Signaling Pathways

N-Acetyltyramine is synthesized from the amino acid L-tyrosine. The biosynthetic pathway involves the decarboxylation of L-tyrosine to tyramine, followed by N-acetylation. This process is catalyzed by a series of enzymes, primarily tyrosine decarboxylase and an arylalkylamine N-acetyltransferase.[1]

The metabolism of tyramine and N-acetyltyramine is crucial in various physiological processes. In humans, tyramine is metabolized by monoamine oxidases (MAO), and alterations in its levels can have physiological effects, such as influencing blood pressure.[2][3][4] The acetylation of tyramine to N-acetyltyramine is a key metabolic step.

Below are diagrams illustrating the biosynthesis of N-Acetyltyramine and a general workflow for its use as an internal standard.

Biosynthesis of N-Acetyltyramine.

Experimental Protocols: Quantification by LC-MS/MS

The primary application of **N-Acetyltyramine-d4** is as an internal standard for the accurate quantification of endogenous N-Acetyltyramine in biological samples using LC-MS/MS. A typical experimental workflow is outlined below.



Sample Preparation

A generic protocol for the extraction of N-Acetyltyramine from a biological matrix (e.g., plasma, tissue homogenate) is as follows:

- To 100 μL of the biological sample, add 10 μL of the N-Acetyltyramine-d4 internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 400 μL of a protein precipitation solvent (e.g., ice-cold acetonitrile or methanol).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

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